

Solubility of 2-Cyclohexylphenol in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Cyclohexylphenol

Cat. No.: B093547

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **2-cyclohexylphenol**, a key intermediate in various chemical syntheses. Due to its molecular structure, featuring both a polar hydroxyl group and a non-polar cyclohexyl ring, its solubility behavior is of significant interest in process development, formulation science, and analytical chemistry. This document outlines standard methodologies for determining its solubility and provides a framework for recording and visualizing this critical physicochemical property.

Quantitative Solubility Data

A thorough review of scientific literature reveals a notable lack of specific quantitative data on the solubility of **2-cyclohexylphenol** in a wide range of organic solvents. While it is generally understood to be soluble in many organic media and has limited solubility in water, precise numerical values are not readily available.^[1] The reported aqueous solubility of **2-cyclohexylphenol** is 83.33 mg/L at 25°C.^[2]

To address this data gap, this guide provides a standardized template for researchers to systematically record their experimentally determined solubility data. The following table is designed for easy comparison of solubility across different solvents and temperatures.

Table 1: Experimentally Determined Solubility of **2-Cyclohexylphenol**

Solvent	Temperature (°C)	Solubility (g/100 mL)	Solubility (mol/L)
e.g., Methanol	e.g., 25	Data to be determined	Data to be determined
e.g., Ethanol	e.g., 25	Data to be determined	Data to be determined
e.g., Acetone	e.g., 25	Data to be determined	Data to be determined
e.g., Ethyl Acetate	e.g., 25	Data to be determined	Data to be determined
e.g., Toluene	e.g., 25	Data to be determined	Data to be determined
e.g., Dichloromethane	e.g., 25	Data to be determined	Data to be determined
e.g., n-Hexane	e.g., 25	Data to be determined	Data to be determined

Experimental Protocols for Solubility Determination

The following is a detailed methodology based on the widely accepted "shake-flask" method for determining the solubility of a solid compound in a solvent.^[3] This protocol can be adapted for various organic solvents and temperatures.

Materials and Equipment

- Solute: **2-Cyclohexylphenol** (purity > 98%)
- Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, dichloromethane, n-hexane)
- Apparatus:
 - Analytical balance (± 0.0001 g)
 - Thermostatically controlled shaker or water bath
 - Vials or flasks with screw caps
 - Syringe filters (e.g., 0.45 μm PTFE)
 - Volumetric flasks and pipettes

- Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

Experimental Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of **2-cyclohexylphenol** to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
 - Securely cap the vials to prevent solvent evaporation.
 - Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).
 - Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a pipette.
 - Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals.
 - Dilute the filtered saturated solution with the same solvent to a concentration suitable for the chosen analytical method.

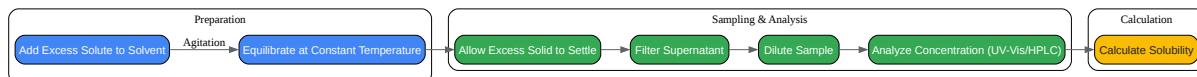
Analytical Methods for Concentration Determination

The concentration of **2-cyclohexylphenol** in the diluted saturated solution can be determined using various analytical techniques.

- UV-Vis Spectrophotometry:

- Prepare a series of standard solutions of **2-cyclohexylphenol** of known concentrations in the solvent of interest.
- Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λ_{max}) for **2-cyclohexylphenol**.
- Construct a calibration curve by plotting absorbance versus concentration.
- Measure the absorbance of the diluted sample solution and determine its concentration using the calibration curve.

- High-Performance Liquid Chromatography (HPLC):
 - Develop a suitable HPLC method with an appropriate column (e.g., C18) and mobile phase.
 - Prepare a series of standard solutions of **2-cyclohexylphenol** of known concentrations.
 - Inject the standard solutions and the diluted sample solution into the HPLC system.
 - Construct a calibration curve by plotting peak area versus concentration.
 - Determine the concentration of **2-cyclohexylphenol** in the sample from its peak area using the calibration curve.


Data Analysis and Calculation

The solubility can be calculated using the following formulas:

- Solubility (g/100 mL): Solubility = (Concentration from analysis [g/mL] × Dilution factor × 100)
- Solubility (mol/L): Solubility = (Solubility [g/L]) / (Molar mass of **2-cyclohexylphenol** [g/mol])
(Molar mass of **2-cyclohexylphenol** = 176.25 g/mol)[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

[Click to download full resolution via product page](#)

Caption: Workflow for determining the solubility of **2-cyclohexylphenol**.

This guide provides a foundational framework for researchers to systematically investigate and document the solubility of **2-cyclohexylphenol** in various organic solvents. The generation of such data is crucial for advancing its application in diverse scientific and industrial fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. solubilityofthings.com [solubilityofthings.com]
- 2. **2-CYCLOHEXYLPHENOL** CAS#: 119-42-6 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Solubility of 2-Cyclohexylphenol in Organic Solvents: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b093547#solubility-of-2-cyclohexylphenol-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com